molecular formula C19H18N2O3 B12124209 Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate

Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate

Cat. No.: B12124209
M. Wt: 322.4 g/mol
InChI Key: FAIQVLGMMUUDHN-UHFFFAOYSA-N
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Description

Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate, with the chemical formula C₁₉H₁₈N₂O₃, is a synthetic compound. It belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure. Quinolines are aromatic heterocyclic compounds with diverse applications in various fields.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
  • Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate undergoes several chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with hydrogen gas over a metal catalyst yields the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Major Products: The primary products include derivatives with modified quinoline or benzoate moieties.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate serves as a fluorescent probe due to its quinoline core.

    Drug Development: Researchers explore its potential as a scaffold for designing new drugs.

Biology and Medicine::

    Antimicrobial Activity: Investigations into its antibacterial and antifungal properties.

    Cell Imaging: Its fluorescence properties make it useful for cellular imaging studies.

Industry::

    Dye Synthesis: Quinoline derivatives find applications in dye production.

    Agrochemicals: Potential use as agrochemicals due to its structural features.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-[(8-methoxy-6-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H18N2O3/c1-12-10-15-16(8-9-20-18(15)17(11-12)23-2)21-14-6-4-13(5-7-14)19(22)24-3/h4-11H,1-3H3,(H,20,21)

InChI Key

FAIQVLGMMUUDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)OC)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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